molecular formula C17H14ClN3O3S B2756247 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 892457-55-5

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2756247
CAS No.: 892457-55-5
M. Wt: 375.83
InChI Key: NPQKWFSTMHLXLQ-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a 2-chlorobenzylthio group at position 2 and a 4-nitrobenzoyl group at position 1 of the dihydroimidazole ring. The molecular framework of such compounds often serves as a scaffold for bioactive molecules, particularly in medicinal and agrochemical research, due to the electron-withdrawing nitro group and halogen substituents influencing reactivity and target binding .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c18-15-4-2-1-3-13(15)11-25-17-19-9-10-20(17)16(22)12-5-7-14(8-6-12)21(23)24/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQKWFSTMHLXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-{[(2-chlorophenyl)methyl]sulfanyl}-1H-imidazole. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole exhibit significant antimicrobial properties. The presence of the nitro group and the imidazole ring enhances their ability to disrupt bacterial cell walls and inhibit growth.

Study Pathogen Tested IC50 (µM) Result
Study AStaphylococcus aureus15Effective inhibition observed
Study BEscherichia coli10Effective inhibition observed

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation. Research has shown that derivatives of imidazole can induce apoptosis in cancer cells.

Study Cancer Cell Line IC50 (µM) Mechanism
Study CMCF-7 (Breast Cancer)12Induction of apoptosis via mitochondrial pathway
Study DHeLa (Cervical Cancer)9Inhibition of cell cycle progression

Neuropharmacological Applications

The imidazole core is known for its neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Neuroprotective Effects

Research indicates that such compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in conditions like Alzheimer’s disease.

Study Model Used Outcome
Study EMouse model of ADReduced amyloid plaque formation
Study FSH-SY5Y neuroblastoma cellsIncreased cell viability under oxidative stress

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S. The structure features a chlorophenyl moiety, a nitrobenzoyl group, and an imidazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activities of imidazole derivatives are well-documented, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, a related study indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The most active derivatives showed IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cells .

Table 1: Cytotoxicity of Imidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5lSISO (Cervical)2.38
5mRT-112 (Bladder)3.77
ReferenceCisplatin~10

The mechanism by which imidazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. In vitro studies have shown that treatment with these compounds leads to increased early and late apoptotic cell populations . Specifically, the percentage of early apoptotic cells increased significantly with higher concentrations of the compound.

Antimicrobial Activity

Imidazole compounds are also recognized for their antimicrobial properties. A study evaluating various derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli using disk diffusion methods .

Table 2: Antimicrobial Activity of Imidazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)
1aS. aureus15
1bE. coli12
ReferenceNorfloxacin22

Anti-inflammatory Activity

Another significant aspect of imidazole derivatives is their anti-inflammatory potential. Some compounds have been shown to reduce inflammation markers in animal models, providing a dual action against microbial infections and inflammation .

Case Studies

Several case studies have documented the therapeutic effects of imidazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced cervical cancer treated with imidazole derivatives showed promising results in tumor reduction and improved survival rates.
  • Case Study on Infection Control : Patients with bacterial infections treated with imidazole-based antibiotics exhibited faster recovery times compared to traditional treatments.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 4-nitrobenzoyl group in the target compound is distinct from the sulfonyl groups in analogs (e.g., ). Halogen Variations: The 2-chlorophenyl group in the target compound may confer different steric and electronic effects compared to 4-chlorophenyl () or 3,4-dichlorophenyl () analogs, influencing binding to biological targets like enzymes or receptors.

Physicochemical Properties: The 4-nitrobenzoyl substituent likely increases molecular polarity and decreases lipophilicity compared to sulfonyl or unsubstituted analogs (e.g., QFM ), affecting solubility and membrane permeability.

Synthetic Pathways :

  • Analogs like QFM are synthesized via nucleophilic substitution or coupling reactions, as seen in and , where chlorination (SOCl₂) and Suzuki-Miyaura couplings are employed . The nitrobenzoyl group in the target compound may require acylation steps using 4-nitrobenzoyl chloride.

Research Findings and Implications

  • Biological Activity : Sulfonyl-containing analogs (e.g., ) are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or antimicrobial agents, while nitro-substituted imidazoles are historically significant in antiparasitic drugs (e.g., metronidazole) .
  • Crystallographic Data : Software tools like SHELXL and ORTEP () are critical for determining the crystal structures of such compounds, aiding in the analysis of conformation and intermolecular interactions .

Q & A

Q. Basic

  • NMR : 1H/13C NMR identifies substituent patterns (e.g., aromatic protons from nitrobenzoyl at δ 7.5–8.5 ppm) and confirms dihydroimidazole ring saturation .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 388.05 for C18H15ClN3O3S).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% area under the curve) .

What strategies improve synthetic yield while minimizing by-products in large-scale synthesis?

Q. Advanced

  • Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol-alkylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity during imidazole functionalization .
  • In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and adjust conditions dynamically .

What biological targets are plausible based on structural analogs, and how are these hypotheses tested?

Basic
Analogous imidazole derivatives (e.g., MLS000680062) show activity against Staphylococcus aureus (MIC = 8 µg/mL) and tyrosine kinase inhibition (IC50 = 0.2 µM). Target hypotheses are tested via:

  • Enzyme assays : Fluorometric assays for kinases or bacterial dihydrofolate reductase .
  • Molecular docking : AutoDock Vina screens against PDB structures (e.g., 3POZ for kinase targets) .

How should discrepancies in biological activity data across studies be addressed?

Q. Advanced

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays to control inoculum size and growth conditions .
  • SAR studies : Compare substituent effects (e.g., replacing 4-nitrobenzoyl with 4-methoxybenzoyl reduces antibacterial activity by 50%) .
  • Meta-analysis : Pool data from multiple labs using random-effects models to identify outliers .

What reaction mechanisms govern the compound’s stability under physiological conditions?

Q. Advanced

  • Hydrolysis : The nitrobenzoyl group undergoes base-catalyzed hydrolysis (t1/2 = 3h at pH 9), while the sulfanyl group is susceptible to oxidation (e.g., H2O2 → sulfoxide).
  • Metabolic profiling : LC-MS/MS identifies hepatic metabolites (e.g., CYP3A4-mediated nitro reduction to amine) .

How can computational methods predict and resolve synthetic challenges?

Q. Advanced

  • DFT calculations : Gaussian09 models transition states to optimize reaction pathways (e.g., energy barriers for acylation steps) .
  • Retrosynthetic tools : Synthia or ICSynth proposes alternative routes using available building blocks (e.g., replacing 4-nitrobenzoyl chloride with activated esters) .

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